1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of azetidinones. This compound is notable for its unique structure, which includes a bromobenzoyl group attached to an azetidinyl ring, and a pyrrolidine-2,5-dione moiety. It is commonly used in scientific research and has shown potential in various fields such as drug development, environmental research, and industrial applications.
Preparation Methods
The synthesis of 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the reaction of an imine with a ketene.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, where a bromobenzoyl chloride reacts with the azetidinone ring in the presence of a Lewis acid catalyst.
Formation of the Pyrrolidine-2,5-dione Moiety: The pyrrolidine-2,5-dione moiety can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the modulation of biochemical pathways and the alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: This compound has a similar azetidinyl ring structure but lacks the bromobenzoyl group, resulting in different chemical and biological properties.
1-{[1-(3-Bromobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione: This compound has a similar overall structure but includes a methyl group, which may affect its reactivity and interactions with biomolecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(3-bromobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-10-3-1-2-9(6-10)14(20)16-7-11(8-16)17-12(18)4-5-13(17)19/h1-3,6,11H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSHKWQMKUOXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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